molecular formula C14H18O2 B107241 o-Tolyl cyclohexanecarboxylate CAS No. 18731-58-3

o-Tolyl cyclohexanecarboxylate

Cat. No. B107241
CAS RN: 18731-58-3
M. Wt: 218.29 g/mol
InChI Key: UTBUSXPYYDGYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Tolyl cyclohexanecarboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism Of Action

The mechanism of action of o-Tolyl cyclohexanecarboxylate is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms through the disruption of their cell membranes. It has also been suggested that o-Tolyl cyclohexanecarboxylate may act by interfering with the synthesis of essential cellular components, such as proteins and nucleic acids.

Biochemical And Physiological Effects

O-Tolyl cyclohexanecarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. In addition, o-Tolyl cyclohexanecarboxylate has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of o-Tolyl cyclohexanecarboxylate is its ease of synthesis. It can be synthesized using simple and readily available starting materials, making it a cost-effective compound for use in scientific research. However, one of the limitations of o-Tolyl cyclohexanecarboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for the use of o-Tolyl cyclohexanecarboxylate in scientific research. One area of interest is the development of new antimicrobial agents based on the antibacterial and antifungal properties of o-Tolyl cyclohexanecarboxylate. Another potential application is the use of o-Tolyl cyclohexanecarboxylate as a precursor for the synthesis of metal-organic frameworks with potential applications in catalysis and gas storage. Additionally, further research is needed to fully understand the mechanism of action of o-Tolyl cyclohexanecarboxylate and its potential applications in the treatment of oxidative stress-related and inflammatory diseases.
Conclusion:
In conclusion, o-Tolyl cyclohexanecarboxylate is a versatile compound with potential applications in various fields of science. Its ease of synthesis, antibacterial and antifungal properties, and antioxidant and anti-inflammatory effects make it a promising candidate for further scientific research. With further research, o-Tolyl cyclohexanecarboxylate may prove to be a valuable tool in the development of new pharmaceuticals, agrochemicals, and materials.

Synthesis Methods

The synthesis of o-Tolyl cyclohexanecarboxylate involves the reaction of cyclohexanecarboxylic acid with o-toluidine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The purity of the product can be determined by various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Scientific Research Applications

O-Tolyl cyclohexanecarboxylate has a wide range of scientific research applications. It is used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. It is also used as a ligand in coordination chemistry and as a precursor for the synthesis of metal-organic frameworks. In addition, o-Tolyl cyclohexanecarboxylate has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

CAS RN

18731-58-3

Product Name

o-Tolyl cyclohexanecarboxylate

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(2-methylphenyl) cyclohexanecarboxylate

InChI

InChI=1S/C14H18O2/c1-11-7-5-6-10-13(11)16-14(15)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3

InChI Key

UTBUSXPYYDGYGA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(=O)C2CCCCC2

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2CCCCC2

Other CAS RN

18731-58-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.